molecular formula C10H16N2 B3121031 N1,N1,3,5-tetramethylbenzene-1,4-diamine CAS No. 27746-08-3

N1,N1,3,5-tetramethylbenzene-1,4-diamine

Cat. No. B3121031
CAS RN: 27746-08-3
M. Wt: 164.25 g/mol
InChI Key: XOOSQBTXESSADC-UHFFFAOYSA-N
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Description

“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C10H16N2 . It is used in various applications, including as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, and coating materials . It is also used in the manufacture of some raw materials for engineering plastics (polyimides) and as a cross-linking agent for alkyd resins .


Synthesis Analysis

Unfortunately, the specific synthesis method for “N1,N1,3,5-tetramethylbenzene-1,4-diamine” is not available in the retrieved sources .


Molecular Structure Analysis

The molecular structure of “N1,N1,3,5-tetramethylbenzene-1,4-diamine” consists of a benzene ring with four methyl groups (–CH3) as a substituent . The molecular weight of this compound is 164.25 .


Chemical Reactions Analysis

The specific chemical reactions involving “N1,N1,3,5-tetramethylbenzene-1,4-diamine” are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a liquid at room temperature . It should be stored at temperatures below -10°C . The compound has a molecular weight of 164.25 .

Scientific Research Applications

Applications in Material Science

Diamine compounds, similar to N1,N1,3,5-tetramethylbenzene-1,4-diamine, have been extensively used in the synthesis of advanced materials. For instance, diamine monomers have been employed in the creation of stiff rod oligomeric domains, showcasing their significance in the development of materials with specific mechanical properties (Krebs & Jørgensen, 2002). Moreover, the synthesis of fluorinated polyimides based on diamine derivatives demonstrates the role of such compounds in enhancing the solubility, thermal stability, and mechanical strength of polymeric materials (Yang & Hsiao, 2004).

Contributions to Nanotechnology and Sensing

Diamine derivatives have been incorporated into the design of metal-organic frameworks (MOFs), which are critical in sensing applications. A zinc-based MOF, utilizing a diamine linker, demonstrated sensitivity towards detecting ions and organic molecules in water and ethanol, highlighting the potential of diamine compounds in environmental monitoring and safety applications (Xu et al., 2020).

Advances in Corrosion Inhibition

In the field of corrosion science, Schiff bases derived from diamine compounds have shown promising results as corrosion inhibitors for metals in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion rates (Singh & Quraishi, 2016).

Impact on Organic Electronics

The development of organic electronics has benefited from the synthesis of imino-π-extended tetrathiafulvalene derivatives, incorporating diamine groups. These compounds exhibit deep-blue emission and low driving voltages in organic light-emitting diodes (OLEDs), demonstrating the potential of diamine derivatives in enhancing the performance and efficiency of electronic devices (Qiu et al., 2020).

Safety And Hazards

“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is classified as a dangerous substance . It has hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes . It is also classified as a combustible substance .

properties

IUPAC Name

4-N,4-N,2,6-tetramethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOSQBTXESSADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1,3,5-tetramethylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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